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Compound of Interest

Compound Name: 4-chlorobut-2-ynoic acid

Cat. No.: B081263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the expected spectroscopic data for 4-chlorobut-
2-ynoic acid (CAS 13280-03-0). Due to the limited availability of public domain experimental

spectra for this specific compound, this document presents predicted Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopic data, alongside anticipated Mass

Spectrometry (MS) fragmentation patterns. Detailed, standardized experimental protocols for

acquiring this data are also provided. This guide is intended to serve as a reference for

researchers in the planning and execution of analytical work involving 4-chlorobut-2-ynoic
acid.

Introduction
4-chlorobut-2-ynoic acid is a halogenated carboxylic acid containing an alkyne functional

group. Its structure suggests potential applications as a building block in organic synthesis,

particularly for the introduction of a reactive four-carbon chain. Accurate spectroscopic

characterization is crucial for confirming the identity and purity of this compound in any

research or development setting. This guide addresses the expected spectroscopic signature

of 4-chlorobut-2-ynoic acid across three common analytical techniques: NMR, IR, and MS.

It is important to note that experimental spectroscopic data for 4-chlorobut-2-ynoic acid is not

readily available in the public domain. The data presented in this document is predicted based
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on established principles of spectroscopy and data from analogous compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-chlorobut-2-ynoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-chlorobut-2-ynoic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~4.3 Singlet 2H -CH₂Cl

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for 4-chlorobut-2-ynoic acid

Chemical Shift (δ) ppm Assignment

~155-160 C=O

~80-85 -C≡C-CH₂Cl

~75-80 -COOH-C≡C-

~30-35 -CH₂Cl

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-chlorobut-2-ynoic acid
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~2260-2100 Medium-Weak C≡C stretch (alkyne)

~1710 Strong C=O stretch (Carboxylic acid)

~1400 Medium O-H bend

~1250 Medium C-O stretch

~700-600 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-chlorobut-2-ynoic acid

m/z Interpretation

118/120
[M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope

pattern)

73 [M-Cl]⁺

45 [COOH]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments to obtain the spectroscopic

data for 4-chlorobut-2-ynoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

4-chlorobut-2-ynoic acid sample

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
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5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 4-chlorobut-2-ynoic acid and

dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Instrumentation:

Insert the NMR tube into the spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
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A larger number of scans will be required due to the low natural abundance of ¹³C

(typically 128 scans or more).

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

4-chlorobut-2-ynoic acid sample

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid 4-chlorobut-2-ynoic acid sample

onto the ATR crystal using a clean spatula.

Pressure Application: Apply pressure to ensure good contact between the sample and the

crystal.
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Spectrum Acquisition: Acquire the IR spectrum. A typical measurement would involve co-

adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and compare them with known functional

group frequencies.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

4-chlorobut-2-ynoic acid sample

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas

Chromatograph (GC) or with a direct insertion probe.

Solvent for sample preparation (e.g., methanol or dichloromethane)

Vials and syringes

Procedure:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

Introduction into the Mass Spectrometer:

GC-MS: Inject the sample solution into the GC. The compound will be separated from the

solvent and introduced into the mass spectrometer.

Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the

ion source, and heat to volatilize the sample.

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on

their mass-to-charge ratio (m/z).

Detection: The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to deduce the structure of the fragments. Look for the

characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-chlorobut-2-ynoic acid.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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